(2,2-Dichloro-1-methylcyclopropyl)benzene CAS 3591-42-2 properties
(2,2-Dichloro-1-methylcyclopropyl)benzene CAS 3591-42-2 properties
An In-Depth Technical Guide to (2,2-Dichloro-1-methylcyclopropyl)benzene (CAS 3591-42-2)
Introduction
(2,2-Dichloro-1-methylcyclopropyl)benzene, identified by CAS Number 3591-42-2, is a substituted cyclopropane derivative of significant interest in synthetic organic chemistry.[1] Its structure, featuring a dichlorinated three-membered ring attached to a phenyl group via a quaternary carbon, imparts unique reactivity and makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in chemical and pharmaceutical development. While it has been listed as a fragrance substance, its use in this capacity is prohibited by the International Fragrance Association (IFRA) due to a lack of sufficient safety data.[1]
Physicochemical and Computed Properties
The fundamental properties of (2,2-Dichloro-1-methylcyclopropyl)benzene are summarized below. These values are critical for its handling, purification, and use in quantitative experimental setups.
| Property | Value | Source |
| CAS Number | 3591-42-2 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀Cl₂ | [1][2][3][4][5][6] |
| Molecular Weight | 201.09 g/mol | [1][2][4][5][6][7] |
| IUPAC Name | (2,2-dichloro-1-methylcyclopropyl)benzene | [1][2][3][4] |
| Appearance | Brown or clear brown liquid | [5][6][7] |
| Odor | Aromatic | [5][7] |
| Density | 1.172 - 1.24 g/cm³ | [5][6][7] |
| Boiling Point | 77 °C @ 1 mmHg | [5][7] |
| Vapor Density | 6.93 | [5][7] |
| Flash Point | 104 °C (219.2 °F) | [8] |
| SMILES | CC1(CC1(Cl)Cl)C2=CC=CC=C2 | [1] |
| InChIKey | NXYPRVQXSWVEOB-UHFFFAOYSA-N | [1][2][4] |
Synthesis Pathway
The synthesis of gem-dichlorocyclopropanes is a well-established transformation in organic chemistry. (2,2-Dichloro-1-methylcyclopropyl)benzene is typically synthesized via the addition of dichlorocarbene to α-methylstyrene. A common and effective method for generating dichlorocarbene is the reaction of chloroform with a strong base, often under phase-transfer catalysis (PTC) conditions to facilitate the reaction between the aqueous base and the organic substrate.
Protocol: Dichlorocyclopropanation of α-Methylstyrene
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer, add α-methylstyrene and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
-
Reagent Addition : Add chloroform to the flask.
-
Base Addition : While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w). The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting alkene.
-
Workup : Upon completion, dilute the reaction mixture with water and extract the organic layer with a suitable solvent such as dichloromethane or diethyl ether.
-
Purification : Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield (2,2-Dichloro-1-methylcyclopropyl)benzene as a liquid.
Caption: Synthesis of (2,2-Dichloro-1-methylcyclopropyl)benzene.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of (2,2-Dichloro-1-methylcyclopropyl)benzene.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for the different types of protons in the molecule:
-
Aromatic Protons : The protons on the phenyl ring typically appear as a multiplet in the range of δ 7.0-7.5 ppm.[9]
-
Cyclopropyl Protons : The two diastereotopic methylene (CH₂) protons on the cyclopropane ring will appear as doublets, characteristic of geminal coupling. These are expected in the δ 1.5-2.5 ppm region.
-
Methyl Protons : The methyl (CH₃) group protons will present as a singlet, typically in the δ 1.5-1.8 ppm range, as there are no adjacent protons to couple with.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon environment:
-
Aromatic Carbons : The six carbons of the benzene ring will resonate in the δ 125-145 ppm region. The ipso-carbon (attached to the cyclopropyl group) will be distinct from the ortho, meta, and para carbons.[9]
-
Quaternary Cyclopropyl Carbon (C-1) : The carbon atom of the cyclopropane ring attached to both the phenyl and methyl groups.
-
Dichlorinated Cyclopropyl Carbon (C-2) : The carbon atom bonded to the two chlorine atoms (CCl₂) will be significantly downfield due to the electronegativity of the chlorine atoms, typically in the δ 60-70 ppm range.
-
Methylene Cyclopropyl Carbon (C-3) : The CH₂ carbon of the cyclopropane ring.
-
Methyl Carbon : The methyl group carbon will appear in the upfield aliphatic region, typically δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups:
-
Aromatic C-H Stretch : A sharp absorption is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[9]
-
Aliphatic C-H Stretch : Absorptions from the methyl and cyclopropyl C-H bonds will be observed just below 3000 cm⁻¹.
-
Aromatic C=C Stretch : Characteristic "ring mode" absorptions appear in the 1450-1600 cm⁻¹ region.[10]
-
C-H Bending (Out-of-Plane) : The substitution pattern on the benzene ring gives rise to strong absorptions in the 690-900 cm⁻¹ range.[11] For a monosubstituted ring, strong peaks are typically seen around 770-710 cm⁻¹ and 690 cm⁻¹.[11]
-
C-Cl Stretch : Carbon-chlorine bond vibrations typically appear in the 600-800 cm⁻¹ region.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern:
-
Molecular Ion (M⁺) : The molecular ion peak is expected at m/z 200, corresponding to the molecular formula C₁₀H₁₀Cl₂.[1] The isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) will be a key diagnostic feature.
-
Key Fragments : Common fragmentation pathways include the loss of a chlorine atom ([M-Cl]⁺), loss of HCl ([M-HCl]⁺), and cleavage of the cyclopropane ring. The tropylium ion (C₇H₇⁺) at m/z 91 is a common fragment for alkylbenzenes and is expected to be present.[12]
Reactivity and Potential Applications
The chemical behavior of (2,2-Dichloro-1-methylcyclopropyl)benzene is governed by the interplay between the strained dichlorocyclopropane ring and the aromatic system.
Reactivity Profile
-
Ring Opening : The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under thermal, acidic, or reductive conditions. This reactivity can be harnessed to synthesize various acyclic and cyclic compounds.
-
Electrophilic Aromatic Substitution : The phenyl group can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The cyclopropyl group generally acts as an ortho-, para-director. A related compound, (2,2-Dichlorocyclopropyl)benzene, is known to undergo Friedel-Crafts acylation, which is a key step in the synthesis of the drug Cycloprobeta.[13]
Caption: Key reactivity pathways for the title compound.
Known Applications
The primary documented application of related dichlorocyclopropyl benzene compounds is as a key intermediate in the synthesis of pharmaceuticals. For instance, (2,2-Dichlorocyclopropyl)benzene is a precursor to Cycloprobeta, a lipid-lowering agent used to treat hyperlipoproteinemia.[13] This highlights the utility of the dichlorocyclopropylphenyl moiety as a building block in drug discovery and development.
Safety and Handling
As a laboratory chemical, (2,2-Dichloro-1-methylcyclopropyl)benzene requires careful handling in accordance with good industrial hygiene and safety practices.[5]
-
General Handling : Use in a well-ventilated area or under a chemical fume hood.[8] Avoid contact with skin, eyes, and clothing.[5][7] Do not ingest or inhale vapors or mists.[5][7][8] Wash hands thoroughly after handling.[7][8]
-
Personal Protective Equipment (PPE) : Wear appropriate personal protective equipment, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[5]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][7][8]
-
Incompatibilities : Avoid contact with strong oxidizing agents.[5][7] The compound is stable under normal conditions.[5][7]
-
Hazardous Decomposition : Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen chloride and carbon oxides.[5][7]
References
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PubChem. (2,2-Dichloro-1-methylcyclopropyl)benzene. National Center for Biotechnology Information. [Link]
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NIST. Benzene, (2,2-dichloro-1-methylcyclopropyl)-. NIST Chemistry WebBook. [Link]
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US EPA. Benzene, (2,2-dichloro-1-methylcyclopropyl)-. Substance Registry Services. [Link]
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Organic Syntheses. Cyclopropylbenzene. [Link]
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Cole-Parmer. Material Safety Data Sheet - (2,2-Dichlorocyclopropyl)benzene, 97%. [Link]
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NIST. Benzene, (2,2-dichloro-1-methylcyclopropyl)-. NIST Chemistry WebBook. [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. [Link]
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YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. [Link]
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SpectraBase. (2,2-Dichlorocyclopropyl)benzene. [Link]
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Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
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CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). [Link]
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